B1576596 LL-37 FK-13

LL-37 FK-13

Cat. No.: B1576596
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound LL-37 FK-13 is a peptide composed of a sequence of amino acids Each amino acid in this sequence plays a crucial role in the structure and function of the peptide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LL-37 FK-13 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like This compound often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.

Chemical Reactions Analysis

Types of Reactions

LL-37 FK-13: can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acids like methionine or cysteine if present.

    Reduction: Disulfide bonds, if any, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis techniques.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfonic acids, while reduction can yield free thiols.

Scientific Research Applications

LL-37 FK-13: has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modifications.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications, including as a drug candidate or in drug delivery systems.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of LL-37 FK-13 involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing various signaling pathways. The exact mechanism depends on the context of its use and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH
  • Leu-Leu-Gly-Asp-Phe-Phe-Arg-Lys-Ser-Lys-Glu-Lys-Ile-Gly-Lys-Glu-Phe-Lys-Arg-Ile-Val-Gln-Arg-Ile-Lys-Asp-Phe-Leu-Arg-OH

Uniqueness

LL-37 FK-13: is unique due to its specific sequence of amino acids, which determines its structure and function. The presence of particular residues like arginine and lysine can influence its binding properties and biological activity.

Properties

bioactivity

Antibacterial, Anticancer

sequence

FKRIVQRIKDFLR

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.